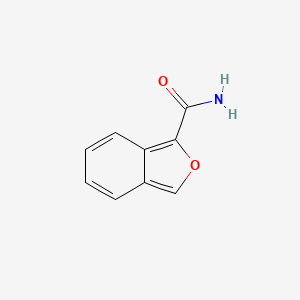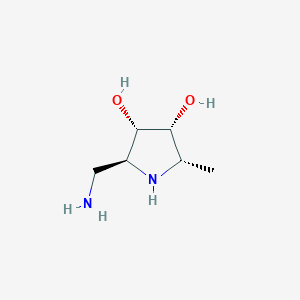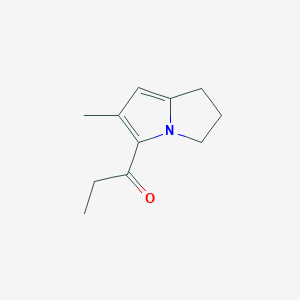
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring.
准备方法
The synthesis of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the pyrrolizine core. This involves the cyclization of appropriate precursors under controlled conditions.
Reaction Conditions: The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the cyclization and subsequent functionalization of the molecule.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets:
相似化合物的比较
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione and 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid share structural similarities.
Uniqueness: The unique structural features of this compound, such as its specific functional groups and ring system, contribute to its distinct reactivity and applications
属性
CAS 编号 |
97073-08-0 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-10(13)11-8(2)7-9-5-4-6-12(9)11/h7H,3-6H2,1-2H3 |
InChI 键 |
GYZWTVCWHXRANZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C2N1CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


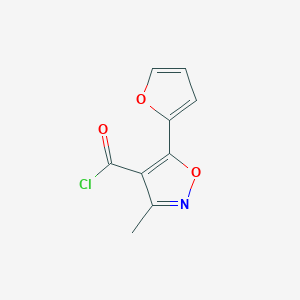


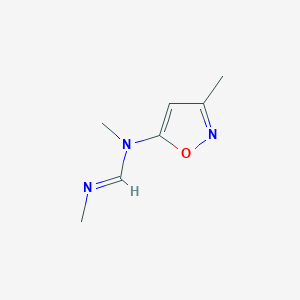
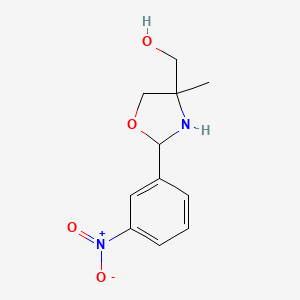
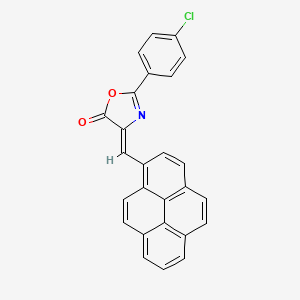
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
